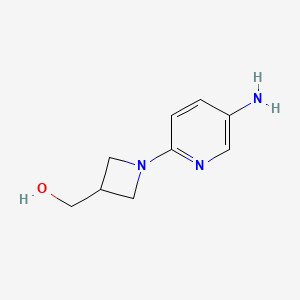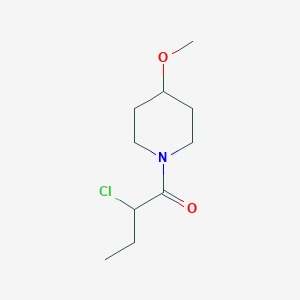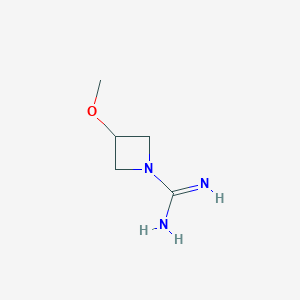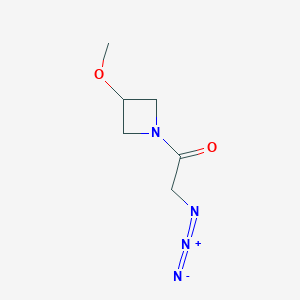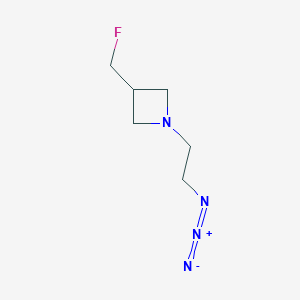
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine
概要
説明
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine is a compound that features both azido and fluoromethyl functional groups attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and fluoromethyl halides.
Azidation: The azetidine ring is functionalized with an azido group through nucleophilic substitution reactions. This can be achieved by reacting azetidine with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Fluoromethylation: The introduction of the fluoromethyl group can be accomplished using fluoromethyl halides (e.g., fluoromethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine involves its ability to undergo various chemical transformations due to the presence of the azido and fluoromethyl groups. These functional groups can interact with molecular targets through:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Fluoromethyl Group: The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.
類似化合物との比較
Similar Compounds
1-(2-Azidoethyl)azetidine: Lacks the fluoromethyl group, making it less lipophilic and potentially less stable.
3-(Fluoromethyl)azetidine: Lacks the azido group, reducing its versatility in click chemistry applications.
1-(2-Azidoethyl)-3-methylazetidine: Contains a methyl group instead of a fluoromethyl group, affecting its chemical reactivity and stability.
Uniqueness
1-(2-Azidoethyl)-3-(fluoromethyl)azetidine is unique due to the combination of azido and fluoromethyl groups, which confer distinct chemical properties such as enhanced reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-(2-azidoethyl)-3-(fluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-3-6-4-11(5-6)2-1-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSFJOREASQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


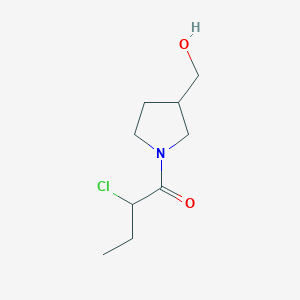
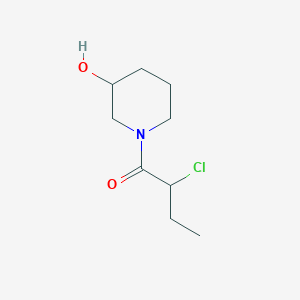
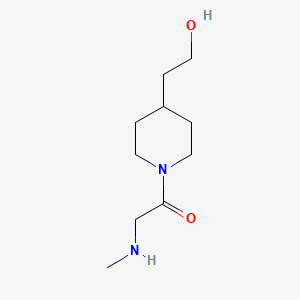
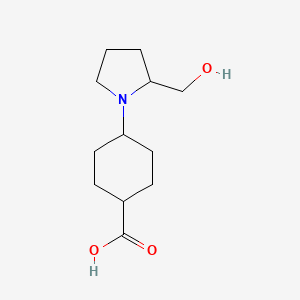
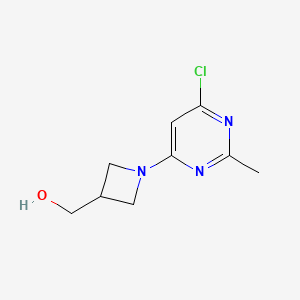

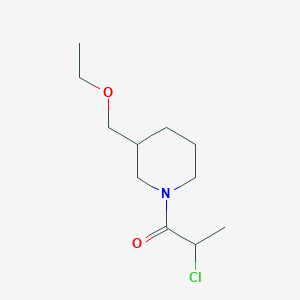
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
